molecular formula C12H17NO B1589675 3-(N-Cyclohexylamino) phenol CAS No. 5269-05-6

3-(N-Cyclohexylamino) phenol

Cat. No. B1589675
CAS RN: 5269-05-6
M. Wt: 191.27 g/mol
InChI Key: UYCQPUOZMLYRFO-UHFFFAOYSA-N
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Description

3-(N-Cyclohexylamino) phenol is a chemical compound with the molecular formula C12H17NO . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 3-(N-Cyclohexylamino) phenol can be achieved from 3-CYCLOHEXYLMETHYLAMINOPHENOL . A detailed analysis of the research findings available in the open literature for phenol hydrogenation to produce cyclohexanone and cyclohexanol has been conducted during 2014–2020 using conventional and modern catalysts .


Molecular Structure Analysis

The molecular structure of 3-(N-Cyclohexylamino) phenol consists of a cyclohexylamino group attached to a phenol group . The molecular weight of this compound is 191.27 .


Chemical Reactions Analysis

Phenols, including 3-(N-Cyclohexylamino) phenol, are very reactive towards electrophilic aromatic substitution . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenols, including 3-(N-Cyclohexylamino) phenol, are colorless liquids or solids that turn dark brownish color when exposed to the atmosphere due to oxidation . The properties of phenols are chiefly due to the hydroxyl group .

Safety And Hazards

3-(N-Cyclohexylamino) phenol is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .

Future Directions

With the rising incidence of antimicrobial resistance globally, there is a continuous need for the development of new antimicrobial molecules. Phenolic compounds, having a versatile scaffold that allows for a broad range of chemical additions, also exhibit potent antimicrobial activities which can be significantly enhanced through functionalization .

properties

IUPAC Name

3-(cyclohexylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h4,7-10,13-14H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCQPUOZMLYRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453819
Record name 3-(N-CYCLOHEXYLAMINO) PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-Cyclohexylamino) phenol

CAS RN

5269-05-6
Record name 3-(N-CYCLOHEXYLAMINO) PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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